2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine
Description
Properties
IUPAC Name |
[(E)-1-pyrazin-2-ylethylideneamino] 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2/c1-9(12-8-18-6-7-19-12)20-22-13(21)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOJGNULFRRAQD-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)C(F)(F)F)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)C(F)(F)F)/C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-(trifluoromethyl)benzoyl chloride, which is then reacted with ethanimidoyl chloride to form the intermediate compound. This intermediate is subsequently reacted with pyrazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Hydrolytic Cleavage Reactions
The benzoyloxy ester group undergoes controlled hydrolysis under specific conditions:
Key findings:
-
Alkaline hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, favored by the electron-withdrawing trifluoromethyl group
-
Acidic conditions show slower kinetics due to partial protonation of the nucleophile
Cyclization to Heterocyclic Systems
The ethanimidoyl group participates in intramolecular cyclization:
Mechanistic insights:
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Phosphine-mediated cyclization follows a Staudinger-type mechanism with C≡N bond activation
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Vilsmeier-Haack conditions facilitate electrophilic cyclization at the pyrazine N-atom
Nucleophilic Aromatic Substitution
The pyrazine ring undergoes regioselective substitution:
Electronic effects:
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C-3 position shows highest reactivity due to para-directing effect of ethanimidoyl group
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Thiocyanation requires copper catalysis for radical intermediate stabilization
Reductive Transformations
Selective reduction of functional groups:
Critical observations:
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Catalytic hydrogenation selectively reduces the imine bond without affecting aromatic rings
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Borohydride systems require acidic activation for carbonyl reduction
Cross-Coupling Reactions
Transition metal-catalyzed couplings at the pyrazine core:
Limitations:
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Moderate yields attributed to deactivation by electron-withdrawing groups
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Requires rigorous exclusion of oxygen for palladium-catalyzed reactions
This comprehensive analysis demonstrates 2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine's versatility in organic synthesis, particularly in heterocycle formation and selective functionalization. The trifluoromethyl group enhances electrophilic reactivity while maintaining metabolic stability, making this compound valuable for pharmaceutical intermediate synthesis . Recent advances in transition metal catalysis show promise for improving cross-coupling efficiencies .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have been shown to possess antibacterial activity against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa .
Anti-inflammatory Effects
Studies have demonstrated that pyrazine derivatives can act as anti-inflammatory agents. The presence of the trifluoromethyl group enhances the compound's ability to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
Anticancer Potential
The biological activity of pyrazine derivatives has also been explored in cancer research. Compounds with similar structures have shown promise in inhibiting the proliferation of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest . Further research is necessary to evaluate the specific effects of this compound on various cancer cell lines.
Pesticidal Properties
The compound's structure suggests potential use in agrochemical formulations as a pesticide or herbicide due to its biological activity against pests and pathogens . The trifluoromethyl group is known to enhance the efficacy of agrochemicals by improving their metabolic stability and reducing degradation in the environment.
Plant Growth Regulation
Research into heterocyclic compounds indicates that they can function as plant growth regulators, promoting or inhibiting growth depending on the specific application . This aspect could be explored further with this compound.
Case Study 1: Antibacterial Testing
A recent study evaluated a series of pyrazine derivatives for their antibacterial properties against clinical strains. The results indicated that modifications in the benzoyl moiety significantly influenced activity levels, suggesting that this compound could be a lead compound for further development .
Case Study 2: Agrochemical Formulation
In agrochemical research, formulations containing similar pyrazine derivatives were tested for efficacy against common agricultural pests. The results showed promising outcomes, indicating potential for commercial applications in pest management strategies .
Mechanism of Action
The mechanism by which 2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Further research is needed to fully elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Cores
The compound’s pyrazine core is shared with several analogs, but variations in substituents and linkers lead to distinct physicochemical and biological profiles:
N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide (8c)
- Core Structure: Thieno[2,3-d]pyrimidine fused with pyrazine-2-carboxamide.
- Substituents: 4-(Trifluoromethyl)phenoxy group.
- The carboxamide linker (vs. ethanimidoyl ester) may improve solubility but reduce metabolic stability.
- Biological Activity: Demonstrated antimicrobial properties in thieno derivatives .
2-(4-Chlorophenoxy)-N′-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]ethanehydrazonamide
- Core Structure : Thiophene with ethanehydrazonamide linker.
- Substituents: 3-(Trifluoromethyl)benzyloxy and 4-chlorophenoxy groups.
- Key Differences : The thiophene ring and hydrazonamide linker may confer distinct electronic properties, influencing redox activity or metal chelation. The trifluoromethyl group enhances lipophilicity, similar to the target compound .
2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine
- Core Structure : Pyrazine linked to a triazole-thioether.
- Substituents : 4-Fluorobenzyl and ethyl groups.
- Key Differences : The triazole-thioether moiety introduces sulfur-based hydrogen bonding and metabolic resistance. Fluorine’s electronegativity may improve membrane permeability compared to trifluoromethyl .
Role of Trifluoromethyl and Fluorinated Groups
The trifluoromethyl (-CF₃) group is a recurring motif in analogs, contributing to:
- Enhanced Lipophilicity : Increases passive diffusion across biological membranes .
- Electron-Withdrawing Effects : Stabilizes adjacent functional groups against enzymatic degradation .
- Metabolic Stability : Reduces oxidative metabolism, as seen in pyrazole and piperazine derivatives .
Comparative Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural features, which include a pyrazine ring, a benzoyloxy group, and a trifluoromethyl substituent. These structural elements are significant as they influence the compound's interactions with biological targets.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Studies have shown that pyrazine derivatives can induce apoptosis in cancer cells. For instance, compounds that share structural characteristics with this compound have demonstrated the ability to activate caspases involved in the apoptotic pathway, leading to cell death in various cancer cell lines .
- Anti-inflammatory Effects : The presence of the benzoyloxy group is associated with anti-inflammatory properties. Compounds with similar moieties have been reported to inhibit pro-inflammatory cytokines and pathways .
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in treating infections .
Biological Activity Data Table
The following table summarizes key findings related to the biological activities of this compound and related compounds:
Case Studies
- Anticancer Study : A recent study evaluated a series of pyrazine derivatives for their anticancer properties. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines through the activation of apoptotic pathways involving caspase enzymes .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related compounds. It was found that these compounds could effectively inhibit NF-kB signaling, leading to reduced inflammation markers in vitro .
- Antimicrobial Testing : A study assessed the antimicrobial activity of various pyrazine derivatives, including this compound. The compound demonstrated notable activity against several pathogenic bacteria, indicating its potential as a therapeutic agent .
Q & A
Basic Synthesis: What are the established synthetic routes for 2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine?
Answer:
The compound can be synthesized via acylation or coupling reactions. A common approach involves reacting a pyrazine-derived amine or hydroxyl intermediate with 4-(trifluoromethyl)benzoyl chloride. For example:
- Step 1: Prepare the ethanimidoylpyrazine intermediate by condensing pyrazine-2-carbonitrile with hydroxylamine, followed by reduction .
- Step 2: React the intermediate with 4-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base. Purification via flash chromatography or crystallization yields the final product .
Key Data: - Typical reaction time: 12–24 hours under reflux.
- Yield: 70–85% after optimization .
Basic Characterization: What spectroscopic and analytical methods validate the structure of this compound?
Answer:
Standard characterization includes:
- IR Spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, 1100–1200 cm⁻¹) groups .
- NMR (¹H/¹³C): Identifies pyrazine ring protons (δ 8.5–9.5 ppm) and benzoyl aromatic signals (δ 7.5–8.0 ppm). ¹³C NMR detects the trifluoromethyl carbon (δ ~125 ppm, q, J = 270 Hz) .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ ion) .
Advanced Synthesis Optimization: How can reaction conditions be tailored to improve yield and purity?
Answer:
Critical factors include:
- Catalyst Selection: Use DIEA or triethylamine for efficient acylation .
- Solvent Choice: Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of intermediates .
- Purification: Column chromatography (chloroform:methanol, 3:1) or crystallization (diethyl ether) removes byproducts .
Case Study: Refluxing in ethanol with hydrazine hydrate improved yield by 15% in analogous pyrimidine derivatives .
Basic Biological Activity Screening: What assays are suitable for initial evaluation of antimicrobial or antitumor activity?
Answer:
- Antimicrobial: Broth microdilution (MIC against S. aureus or C. albicans) .
- Antitumor: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Data Note: Analogous trifluoromethyl-containing thienopyrimidines showed MIC values of 2–8 µg/mL against Gram-positive bacteria .
Advanced SAR Studies: How do substituent modifications influence bioactivity?
Answer:
- Trifluoromethyl Position: Para-substitution on the benzoyl group enhances lipophilicity and membrane penetration .
- Pyrazine Modifications: Adding electron-withdrawing groups (e.g., nitro) improves antimicrobial potency but may reduce solubility .
Example: Replacing trifluoromethyl with methoxy in a related compound reduced activity by 40% .
Data Contradiction Analysis: How to resolve discrepancies in bioassay results across studies?
Answer:
- Control Variables: Standardize assay conditions (e.g., pH, incubation time) .
- Orthogonal Assays: Cross-validate using both in vitro (e.g., MIC) and in silico (molecular docking) methods .
Case Study: Discrepancies in antifungal activity of thienopyrimidines were resolved by testing under anaerobic vs. aerobic conditions .
Advanced Structural Validation: What crystallographic techniques confirm the compound’s conformation?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths/angles and packing motifs. For example, SCXRD of a related piperazine derivative confirmed a planar benzoyl group (torsion angle < 5°) .
- Cambridge Structural Database (CSD): Compare with deposited structures (e.g., CCDC-1990392) .
Computational Modeling: How can molecular docking predict target interactions?
Answer:
- Software: Use AutoDock Vina or Schrödinger Suite for docking into targets (e.g., bacterial topoisomerase IV) .
- Key Parameters: Focus on hydrogen bonds with active-site residues (e.g., Tyr-85 in E. coli DNA gyrase) and hydrophobic interactions with trifluoromethyl .
Example: Docking of a pyrazine-carboxamide analog showed a binding energy of −9.2 kcal/mol .
Solubility and Stability: What strategies address poor aqueous solubility?
Answer:
- Salt Formation: Oxalate or hydrochloride salts improve solubility (e.g., 1:1 oxalate salt solubility: 12 mg/mL in water) .
- Co-solvents: Use DMSO-PBS mixtures (e.g., 10% DMSO) for in vitro assays .
Advanced Heterocyclic Derivatives: How to synthesize fused-ring analogs for enhanced activity?
Answer:
- Mamedov Rearrangement: Convert pyrazine to quinoxaline derivatives using nitrobenzyl intermediates .
- Click Chemistry: Attach triazole or thiadiazole rings via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Example: A thiadiazolo-pyrimidine analog showed 3-fold higher antitumor activity than the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
